molecular formula C5H14N2 B2808959 N1-ethylpropane-1,2-diamine CAS No. 68713-14-4

N1-ethylpropane-1,2-diamine

Cat. No. B2808959
CAS RN: 68713-14-4
M. Wt: 102.181
InChI Key: RFWLRDUNLTZRIQ-UHFFFAOYSA-N
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Description

“N1-ethylpropane-1,2-diamine” is a chemical compound with the molecular formula C5H14N2. It’s a type of diamine, a class of compounds that contain two amino groups. Diamines are used in a variety of applications, from the production of polymers to pharmaceuticals .


Synthesis Analysis

The synthesis of diamines can be achieved through several methods. One approach involves the 1,2-diamination of alkenes, which introduces two amino groups across an alkene feedstock . This method has been used to create a variety of diamines, including “N1-ethylpropane-1,2-diamine”. Another method involves the aminolysis of activated aziridines with aromatic amines .


Chemical Reactions Analysis

Diamines, including “N1-ethylpropane-1,2-diamine”, can participate in a variety of chemical reactions. For instance, they can undergo reactions with alkenes to form 1,2-diamines . They can also react with other compounds to form complex structures, such as those found in pharmaceutical compounds .

Scientific Research Applications

Electrocatalytic 1,2-Diamination of Alkenes

1,2-Diamines are prevalent in natural products, pharmaceutical compounds, and molecular catalysts. Researchers have developed a practical and stereoselective electrocatalytic 1,2-diamination reaction for converting stable aryl alkenes and sulfamides into 1,2-diamines with excellent diastereoselectivity . This method avoids the use of transition metal catalysts and oxidizing reagents, making it environmentally friendly and compatible with diverse substrates.

Organocatalysts Based on 1,2-Diamine Scaffold

A four-step synthesis process yields bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold. These catalysts contain a 1,2-benzenediamine H-bond donor and find applications in asymmetric catalysis .

Photosensitive Polyimides with Low Coefficient of Thermal Expansion

Negative-tone photosensitive polyimides (PSPIs) with low coefficients of thermal expansion (CTE) can be prepared using triamine as a monomer and dianhydride and diamine as polycondensates. These materials have potential in microelectronics and other high-temperature applications .

Mechanism of Action

The mechanism of action of “N1-ethylpropane-1,2-diamine” would depend on its specific use. For instance, if it’s used as a building block in the synthesis of other compounds, its mechanism of action would involve its reactivity with other chemicals to form new bonds .

Safety and Hazards

The safety and hazards of “N1-ethylpropane-1,2-diamine” would depend on its specific properties. For instance, ethylenediamine, a related compound, is known to be a flammable liquid that can cause severe skin burns and eye damage. It may also cause respiratory irritation and allergic reactions .

Future Directions

The future directions for “N1-ethylpropane-1,2-diamine” could involve its use in the synthesis of new drugs or other chemical compounds. For instance, imidazole and benzimidazole rings, which can be synthesized from diamines, are widely used in drug discovery . Additionally, new methods for the synthesis of diamines could be developed, potentially leading to more efficient and environmentally friendly processes .

properties

IUPAC Name

1-N-ethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWLRDUNLTZRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71754-71-7
Record name [(2S)-2-aminopropyl](ethyl)amine
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